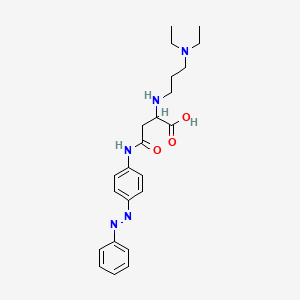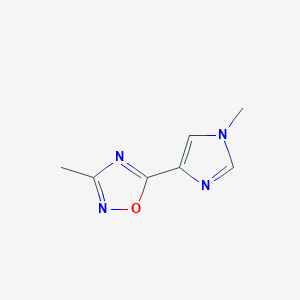![molecular formula C12H11NOS B2831938 [3-[(Pyridin-4-yl)thio]phenyl]methanol CAS No. 811801-42-0](/img/structure/B2831938.png)
[3-[(Pyridin-4-yl)thio]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-[(Pyridin-4-yl)thio]phenyl]methanol” is a chemical compound with the molecular formula C12H11NO . It is also known by other names such as “3-pyrid-4-ylphenyl methanol”, “3-pyridin-4-yl phenyl methanol”, “3-pyridin-4-yl benzyl alcohol”, and “benzenemethanol,3-4-pyridinyl” among others .
Molecular Structure Analysis
The molecular structure of “[3-[(Pyridin-4-yl)thio]phenyl]methanol” consists of a pyridine ring attached to a phenyl group through a sulfur atom and a methanol group .Physical And Chemical Properties Analysis
“[3-[(Pyridin-4-yl)thio]phenyl]methanol” has a molecular weight of 185.23 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Metal-Free Reduction of Nitro Aromatic Compounds : (Giomi, Alfini, & Brandi, 2011) demonstrated that (2-pyridyl)phenyl methanol acts as a hydrogen donor in the reduction of nitro aromatic and heteroaromatic compounds. This process aids in the formation of β-amino esters through a domino process involving reduction and conjugate addition.
Enhancement in Polymer Solar Cells : (Zhou et al., 2013) found that methanol treatment of polymer solar cells leads to a significant efficiency enhancement. This improvement is seen in various aspects like built-in voltage, charge transport property, and reduced charge recombination.
Synthesis and Antimicrobial Activity : (Kumar et al., 2012) synthesized a series of compounds including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, which demonstrated good antimicrobial activity. This showcases its potential in developing new antimicrobial agents.
Density Functional Theory (DFT) Study : (Trivedi, 2017) conducted a DFT study on similar compounds to understand their active sites and molecular properties. This theoretical study aids in understanding the electronic structure and reactivity of such molecules.
Lipid Dynamics in Biological and Synthetic Membranes : (Nguyen et al., 2019) explored the impact of methanol on lipid dynamics, which is crucial for studying transmembrane proteins/peptides. Methanol influences lipid transfer and flip-flop kinetics, affecting bilayer composition and stability.
Mixed-Ligand Lanthanide Complexes : (Khan, Saxena, & Iftikhar, 1997) studied the interaction of trivalent lanthanide thiocyanates, revealing the formation of complexes in methanol. This research is significant in the field of coordination chemistry and material science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These compounds interact with targets like Leishmania aethiopica and Plasmodium berghei .
Mode of Action
For instance, pyrazole-bearing compounds have demonstrated inhibitory effects against Leishmania aethiopica and Plasmodium berghei .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways involved in the life cycle of parasites like leishmania and plasmodium .
Pharmacokinetics
The compound’s predicted properties, such as its boiling point of 4272±250 °C and density of 1239±006 g/cm3 , may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown to inhibit the growth of leishmania aethiopica and plasmodium berghei .
properties
IUPAC Name |
(3-pyridin-4-ylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c14-9-10-2-1-3-12(8-10)15-11-4-6-13-7-5-11/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLHUKMWPNMFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=CC=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
811801-42-0 |
Source


|
| Record name | [3-(pyridin-4-ylsulfanyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

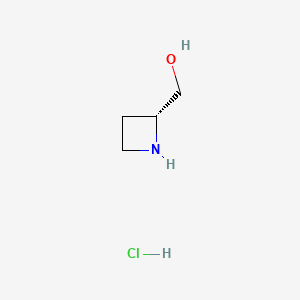
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

![4-butyl-1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2831861.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2831862.png)
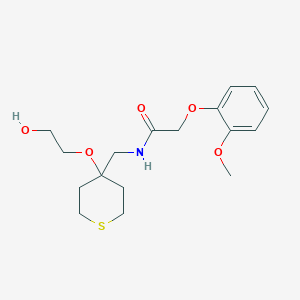
![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)
![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)
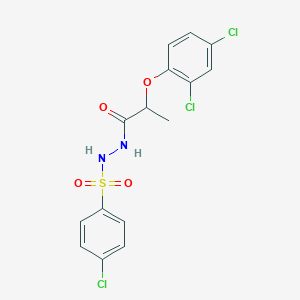
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]-2,5-dimethylbenzene-1-sulfonyl chloride](/img/structure/B2831871.png)

